4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
描述
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 98550-75-5) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with chlorine at position 4 and methyl groups at positions 1 and 4. This scaffold is notable for its role as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents. Its structure allows for further functionalization at reactive positions (e.g., C4-Cl substitution), enabling diverse pharmacological applications .
属性
IUPAC Name |
4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-10-6(8)5-3-9-12(2)7(5)11-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDJPMVJSSBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98550-75-5 | |
| Record name | 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the nucleophilic substitution of chlorine atoms. One common method involves the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. This reaction selectively produces 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where chlorine atoms are replaced by nucleophiles such as amines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine ring.
Substitution Reactions: Other substitution reactions can occur at different positions on the ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine is commonly used as a nucleophile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
科学研究应用
Medicinal Chemistry
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been explored for its potential therapeutic applications. Its structural properties enable it to interact with various biological targets.
- Antitumor Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of specific kinases involved in tumor growth and proliferation.
- Antiviral Properties : Research has shown that this compound can inhibit viral replication. It has been tested against various viruses, demonstrating potential as an antiviral agent.
Biochemical Research
The compound is utilized in proteomics and biochemical assays due to its ability to modulate enzyme activity.
- Enzyme Inhibition : It has been reported to act as an inhibitor for certain enzymes, which can be useful in studying metabolic pathways and enzyme kinetics.
- Target Identification : In drug discovery, compounds like this compound are employed to identify potential drug targets through high-throughput screening methods.
Synthesis and Formulation Studies
The synthesis of this compound has been optimized for high yield and purity, making it accessible for various applications.
- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently. These include amination reactions under controlled conditions which yield high purity products suitable for research purposes .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported the synthesis of several derivatives of this compound. These derivatives were tested against multiple cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity.
Case Study 2: Antiviral Screening
In another research effort, the compound was screened against influenza virus strains. Results indicated that it significantly reduced viral titers in vitro, suggesting its potential as a lead compound for antiviral drug development.
作用机制
The mechanism of action of 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
4-Hydrazinyl Derivatives
Compound 3 (4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) is synthesized via hydrazinolysis of the 4-chloro precursor. The hydrazine group at C4 enhances nucleophilicity, enabling condensation with aldehydes/ketones to form Schiff bases (e.g., 5a–l) . In contrast, the chloro group in 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine offers a better leaving group for nucleophilic substitution, making it more reactive in cross-coupling reactions .
4-Arylidenehydrazinyl Derivatives
Schiff base derivatives like 5a (4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) exhibit extended conjugation, which improves π-π stacking interactions with biological targets. These derivatives show enhanced anticancer activity compared to the simpler 4-chloro analog, likely due to increased binding affinity .
4-Trifluoromethyl and Halogenated Derivatives
4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 2005389-35-3) incorporates a trifluoromethyl group at C6, which increases electron-withdrawing effects and metabolic stability. This contrasts with the methyl group in the target compound, which provides steric bulk without significant electronic modulation .
Substituent Variations at Positions 1 and 6
1-Phenyl vs. 1-Methyl Substitution
4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (6 in ) replaces the 1-methyl group with a fluorophenyl ring. The target compound’s 1,6-dimethyl configuration balances lipophilicity and synthetic accessibility .
6-(Chloromethyl) Derivatives
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ) contains a reactive chloromethyl group at C6, enabling further alkylation or nucleophilic substitution. This dual functionality contrasts with the inert methyl group in the target compound, which limits reactivity but improves stability .
Fused Ring Modifications
Pyrido[3,4-d]pyrimidines
Pyrido[3,4-d]pyrimidine derivatives (e.g., ) replace the pyrazole ring with pyridine, altering electronic properties and binding modes. These compounds show potent anticancer activity, suggesting that ring fusion significantly impacts biological efficacy .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| 4-Chloro-1,6-dimethyl-1H-pyrazolo... | 182.61 | ~2.5 | C4-Cl, C1/6-CH3 | Moderate (C4-Cl substitution) |
| 4-Hydrazinyl-6-methyl-1-phenyl... | 242.27 | ~1.8 | C4-NHNH2, C1-Ph | High (Schiff base formation) |
| 4-Chloro-6-(chloromethyl)-1-methyl | 218.06 | ~3.0 | C4-Cl, C6-CH2Cl | High (dual reactive sites) |
| 4-Trifluoromethyl-1-ethyl... | 275.66 | ~3.5 | C6-CF3, C1-Et | Low (electron-withdrawing CF3) |
生物活性
4-Chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 98550-75-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as an inhibitor of various biological processes, particularly in cancer treatment.
- Molecular Formula : C7H7ClN4
- Molecular Weight : 182.61 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% in commercial preparations .
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of cancer therapy. Its structure resembles that of ATP, making it a candidate for targeting receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR).
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives:
- EGFR Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory effects on EGFR. For instance, compounds designed from this scaffold showed IC50 values in the nanomolar range against both wild-type and mutant forms of EGFR .
- Cell Proliferation Studies :
- Mechanism of Action :
Case Studies
Several case studies have provided insights into the effectiveness of this compound:
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence regioselectivity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling using 4-chlorophenylboronic acid with pyrazolo[3,4-d]pyrimidine precursors under palladium catalysis (e.g., Pd(OAc)₂, Na₂CO₃) yields regioselective products . Copper-catalyzed halogen exchange (e.g., CuI/LiCl in DMF) can replace bromine with chlorine at the 4-position .
- Key Considerations : Reaction temperature (60–100°C), solvent polarity, and base selection (e.g., Na₂CO₃ vs. Cs₂CO₃) critically affect yield and purity. Flash column chromatography and RP-HPLC are standard purification methods .
Q. How is structural characterization performed for pyrazolo[3,4-d]pyrimidine derivatives?
- Analytical Tools :
- ¹H/¹³C NMR : Chemical shifts for the pyrazole and pyrimidine protons (δ 8.2–8.9 ppm) and carbons (δ 150–160 ppm) confirm regiochemistry .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular formulas.
- X-ray crystallography : Resolves ambiguous regiochemistry, as seen in analog studies .
Q. What in vitro screening models are used to evaluate biological activity?
- Parasitic Targets :
- T. cruzi : β-galactosidase-expressing Tulahuen CL2 strain in MRC-5SV2 cells, assessed via CPRG colorimetric assay (IC₅₀ values) .
- L. infantum : PMM (primary mouse macrophages) viability via PrestoBlue® or resazurin assays .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize anti-parasitic activity?
- Substituent Effects :
- 7-Position : 4-Chlorophenyl (compound 44, IC₅₀ = 0.32 µM for T. cruzi) enhances activity 50-fold vs. unsubstituted analogs. Methyl or vinyl groups reduce efficacy .
- 3’-OH Removal : Lowers activity 2–3×, suggesting hydrogen bonding is critical for target engagement .
Q. How can contradictions in biological data be resolved (e.g., cytotoxicity vs. efficacy)?
- Case Study : Compound 45 (4-methylphenyl analog) shows moderate T. cruzi activity (IC₅₀ = 1.2 µM) but high cytotoxicity (MRC-5SV2 CC₅₀ = 8.5 µM).
- Resolution : Adjust substituent hydrophobicity (ClogP < 3) or introduce polar groups (e.g., -OH, -NH₂) to improve selectivity indices (SI > 20) .
Q. What experimental strategies validate target engagement in kinase inhibition studies?
- Kinase Profiling :
- EGFR-TK Assays : Competitive ATP-binding assays (IC₅₀ < 10 nM for pyrazolo[3,4-d]pyrimidines) .
- Selectivity Screening : Test against non-receptor kinases (c-Src, v-Abl) to confirm specificity .
Q. How are in vivo efficacy models designed for parasitic diseases?
- Murine Chagas Model :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
